Bis(2,6-dimethylphenyl)methanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(2,6-dimethylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O/c1-11-7-5-8-12(2)15(11)17(18)16-13(3)9-6-10-14(16)4/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIDCQRFFRKNNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=C(C=CC=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14252-21-2 | |
| Record name | BIS-(2,6-DIMETHYL-PHENYL)-METHANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Bis 2,6 Dimethylphenyl Methanone and Derived Architectures
Transition Metal-Catalyzed Syntheses of Sterically Hindered Ketones
Transition metal catalysis offers powerful tools for the formation of carbon-carbon bonds, even between sterically demanding fragments. Palladium, nickel, and rhodium-based catalysts have been at the forefront of these developments.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura via N–C(O) Activation)
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis. A significant advancement for the synthesis of sterically hindered ketones is the use of amides as electrophiles through the activation of the N–C(O) bond. This approach provides an alternative to the more traditional use of aryl halides.
A notable protocol for the synthesis of sterically hindered ketones involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of amides. nih.govx-mol.com This method leverages the selective activation of the N–C(O) bond in the presence of a palladium catalyst. Mechanistic investigations have revealed that steric bulk on the amide substrate plays a crucial role, a factor that has an opposite effect in conventional Suzuki-Miyaura couplings of sterically hindered aryl halides. nih.gov Computational and structural studies have shown that ortho-substitution on the amide can lead to a distortion of the ground state, which facilitates the N–C(O) bond twist and subsequent cleavage. nih.gov
Another relevant palladium-catalyzed method is the carbonylative Suzuki-Miyaura cross-coupling. This reaction introduces a carbonyl group between two aryl fragments. For sterically hindered ortho-disubstituted aryl iodides, traditional phosphine (B1218219) catalysts are often less effective. However, the use of N-heterocyclic carbene (NHC) ligands, such as in the PEPPSI-IPr catalyst, has been shown to efficiently promote the carbonylative coupling to produce diaryl ketones in good to excellent yields. nih.gov
A mechanochemical approach to the Suzuki-Miyaura cross-coupling of acyl chlorides and boronic acids has also been developed. organic-chemistry.org This solvent-free, solid-state method utilizes ball milling and has demonstrated high chemoselectivity for the cleavage of the C(acyl)-Cl bond. The use of Pd(OAc)₂ as the catalyst and PCy₃HBF₄ as the ligand has proven effective for a broad range of substrates, including those with significant steric hindrance. organic-chemistry.org
| Catalyst System | Reactants | Product | Key Features |
| Palladium catalyst with N–C(O) activation | Sterically hindered amide, Arylboronic acid | Sterically hindered ketone | Overcomes steric hindrance challenges in traditional couplings. nih.govx-mol.com |
| PEPPSI-IPr catalyst | Ortho-disubstituted aryl iodide, Arylboronic acid, CO | Diaryl ketone | Effective for sterically hindered substrates where traditional phosphine ligands fail. nih.gov |
| Pd(OAc)₂ / PCy₃HBF₄ (Mechanochemical) | Acyl chloride, Arylboronic acid | Ketone | Solvent-free, short reaction times, high chemoselectivity. organic-chemistry.org |
Other Metal-Mediated and Catalytic Routes for Bis(2,6-dimethylphenyl)methanone Core Formation
Beyond palladium, other transition metals like nickel and rhodium have been employed in the synthesis of ketones and their derivatives.
Nickel-Catalyzed Reactions: Nickel catalysts have been investigated for the cross-coupling of silyloxyarenes to form various compounds. umich.edu Nickel(II) complexes with N,O-ligands have been synthesized and used as precatalysts for ethylene (B1197577) polymerization, demonstrating the versatility of nickel in catalytic applications. hw.ac.uk For the synthesis of ketones, nickel-catalyzed Kumada reactions of alkyl electrophiles, such as α-bromoketones, with Grignard reagents have been reported. mit.edu These reactions can proceed at low temperatures, which is advantageous for the synthesis of racemization-prone α-arylketones. mit.edu
Rhodium-Catalyzed Reactions: Rhodium catalysts are well-known for their ability to catalyze C-H activation reactions. For instance, a Rh(I)/bisphosphine/K₃PO₄ system has been developed for the selective branched C–H alkylation of benzimidazoles with Michael acceptors. yale.edu While not a direct synthesis of this compound, this methodology highlights the potential of rhodium catalysis in forming C-C bonds in sterically congested environments. Rhodium has also been used in the asymmetric 1,4-addition of organoboron reagents to α,β-unsaturated carbonyl compounds, leading to the formation of chiral ketones. dntb.gov.ua
Copper-Catalyzed Reactions: Copper-catalyzed reactions are also relevant. For example, a novel nanomagnetic N₄ bis Schiff base complex of copper(II) has been shown to be an efficient catalyst for the click synthesis of tetrazoles, showcasing the potential of custom-designed copper complexes in catalysis. rsc.org
Enantioselective and Diastereoselective Syntheses of Chiral Derivatives
The development of chiral derivatives of this compound is of interest for applications in asymmetric catalysis and materials science. This can be achieved through enantioselective and diastereoselective synthetic methods.
Enantioselective Synthesis: The enantioselective synthesis of chiral molecules can be achieved using chiral catalysts. For example, iridium-catalyzed asymmetric hydrogenation has been used to synthesize chiral tetrahydroquinoxaline derivatives with high yields and excellent enantioselectivities. rsc.org While not directly applied to this compound, this demonstrates the potential of transition metal catalysis for creating chiral centers.
Diastereoselective Synthesis: Diastereoselective reactions are another powerful tool for creating specific stereoisomers. A straightforward diastereoselective synthesis of a diamide-bridged biaryl ligand has been reported. uni-muenchen.de In this method, the ring-closing reaction of a racemic biphenyl (B1667301) dicarboxylic acid with a chiral diamine yields a diastereomerically and enantiomerically pure cyclic product. uni-muenchen.de This approach could potentially be adapted to create chiral derivatives of the this compound scaffold. Another example is the diastereoselective synthesis of highly substituted cyclohexanones via a cascade inter–intramolecular double Michael addition of curcumins to arylidenemalonates. beilstein-journals.org
Strategies for the Functionalization and Derivatization of the this compound Scaffold
Once the core structure of this compound is synthesized, it can be further functionalized or derivatized to create a variety of new molecules with potentially interesting properties. The methyl groups on the phenyl rings and the aromatic rings themselves are potential sites for modification.
Strategies for the functionalization of related aromatic ketones can provide insights. For example, in the synthesis of the natural product luteolin, a selective demethylation of one of the methyl groups ortho to the ketone was achieved using boron tribromide (BBr₃). nih.gov This demonstrates that selective functionalization of the aryl rings is possible.
Furthermore, the ketone functionality itself can be a handle for derivatization. For instance, it can be reduced to a secondary alcohol, which can then be used in further reactions. The aromatic rings could also undergo electrophilic substitution reactions, although the steric hindrance from the existing substituents would likely influence the regioselectivity of such transformations.
Reactivity Profiles and Mechanistic Elucidation of Bis 2,6 Dimethylphenyl Methanone Transformations
Nucleophilic Additions and Substitutions to the Carbonyl Center
The carbonyl group is a primary site for chemical reactions, typically involving nucleophilic addition. ic.ac.uk In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. ksu.edu.samasterorganicchemistry.com The reactivity of the carbonyl group is influenced by both electronic and steric factors. masterorganicchemistry.com
Steric Effects on Reaction Rates and Stereoselectivity
The defining feature of bis(2,6-dimethylphenyl)methanone is the significant steric hindrance around the carbonyl group. The four ortho-methyl groups on the phenyl rings physically obstruct the approach of nucleophiles to the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com This steric crowding has a dramatic effect on reaction rates.
Compared to less hindered ketones, the rate of nucleophilic addition to this compound is significantly reduced. masterorganicchemistry.com For a reaction to occur, the nucleophile must approach the carbonyl carbon, causing a change in hybridization from sp2 (trigonal planar) to sp3 (tetrahedral). masterorganicchemistry.com The presence of bulky substituents makes the transition state for this change more crowded and higher in energy, thus slowing down the reaction. ksu.edu.sa
This steric hindrance can also influence stereoselectivity in reactions where a new chiral center is created. While specific studies on the stereoselectivity of this compound are not abundant, the principle of steric control is well-established. The bulky dimethylphenyl groups would be expected to direct incoming nucleophiles to the less hindered face of the carbonyl, potentially leading to high diastereoselectivity in appropriate reactions.
The impact of steric hindrance on reaction rates is a general phenomenon in organic chemistry. For instance, in nucleophilic aromatic substitution (SNAr) reactions, increased steric hindrance at the reaction center can lead to a massive reduction in reaction rates, sometimes by a factor of 10^5. researchgate.netrsc.org
Mechanistic Pathways and Intermediate Characterization in Carbonyl Reactions
The general mechanism for nucleophilic addition to a carbonyl involves the attack of the nucleophile on the carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral alkoxide intermediate. ksu.edu.sa This intermediate is then typically protonated to yield an alcohol. ksu.edu.sa
In the case of this compound, the stability of the tetrahedral intermediate is a crucial factor. While steric hindrance slows the formation of this intermediate, once formed, it may exhibit unusual stability due to the surrounding bulky groups. In related systems, such as highly twisted lactams, similar tetrahedral intermediates have been found to be remarkably stable. nih.gov
The reaction pathway can be influenced by the nature of the nucleophile. Strong, basic nucleophiles like organolithium or Grignard reagents lead to irreversible additions. masterorganicchemistry.com Weaker, less basic nucleophiles can participate in reversible addition reactions. masterorganicchemistry.com The mechanism can also be catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to attack by even weak nucleophiles. ic.ac.uk
Oxidative and Reductive Chemistry
Selective Reduction of this compound (e.g., Biocatalytic Processes)
The selective reduction of ketones to chiral alcohols is a valuable transformation in organic synthesis. mdpi.com Due to the significant steric hindrance in this compound, traditional chemical reducing agents may require harsh conditions or show low efficiency. Biocatalytic reduction, using whole cells or isolated enzymes, offers a powerful alternative. mdpi.comacs.org
Ketoreductases (KREDs), a class of alcohol dehydrogenases (ADHs), are particularly effective for the asymmetric reduction of prochiral ketones. acs.orgnih.gov These enzymes can operate under mild conditions and exhibit high enantioselectivity. mdpi.com For instance, ketoreductases from organisms like Lactobacillus kefiri and Geotrichum candidum have been successfully used to reduce sterically hindered and hydrophobic ketones. acs.orgacs.orgnih.gov
In a typical biocatalytic process, the ketone substrate is converted to the corresponding alcohol with high conversion and enantiomeric excess. acs.orgacs.org These reactions often employ a cofactor regeneration system, such as using isopropanol (B130326) or glucose/glucose dehydrogenase to recycle the nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+). acs.org
Table 1: Examples of Biocatalytic Reduction of Sterically Hindered Ketones
| Catalyst System | Substrate Type | Key Findings | Reference |
|---|---|---|---|
| Ketoreductase from Lactobacillus kefiri | Highly bulky α-bromo ketone | Substrate concentration increased from 5 to 85 g/L with 94.3% conversion. | acs.orgacs.org |
| Bacillus cereus TQ-2 resting cells | Acetophenone | 99% enantiomeric excess for (R)-1-phenylethanol. | mdpi.com |
Oxidative Reactivity and Proton-Coupled Electron Transfer (PCET) in Related Systems
Proton-coupled electron transfer (PCET) is a fundamental redox mechanism where both an electron and a proton are transferred, often in a concerted step. acs.orgwikipedia.org This process allows for the activation of chemical bonds by formally adding or removing a hydrogen atom (H•). acs.org PCET is crucial in many biological and chemical systems and provides a pathway to generate radical intermediates under milder conditions than traditional methods. acs.orgprinceton.edu
While specific studies on the oxidative PCET of this compound are limited, the principles can be understood from related systems involving aromatic ketones. The generation of ketyl radicals, which are key intermediates in the reduction of carbonyl compounds, can be achieved via PCET. princeton.edu This involves the formal addition of a hydrogen atom to the ketone's π-system, forming a weak O-H bond in the resulting ketyl radical. princeton.edu
PCET mechanisms can be stepwise (ETPT or PTET) or concerted (CPET). acs.org The concerted pathway avoids high-energy charged intermediates that are formed in the stepwise processes. acs.org The feasibility of a PCET reaction is influenced by factors such as bond dissociation free energies and the pKa values of the species involved. acs.org In systems with significant steric hindrance, the efficiency of a concerted PCET might be affected by the geometry required for the hydrogen bond in the transition state. acs.org
Photochemical Reactions and Excited State Behavior
The photochemistry of aromatic ketones is a well-studied field. Upon absorption of light, a molecule is promoted to an electronically excited state. nih.gov This excited state possesses different chemical and physical properties compared to the ground state, including altered redox potentials. bowdoin.edu
For this compound, the presence of the aromatic rings and the carbonyl group suggests a rich photochemistry. The excited state can undergo various deactivation pathways, including fluorescence, phosphorescence, and chemical reactions. In related systems, such as other bis-benzoxazoles, excited-state intramolecular proton transfer (ESIPT) is a common phenomenon that leads to dual fluorescence. nih.govnih.gov
The excited state of a molecule is both a better oxidizing and a better reducing agent than its ground state. bowdoin.edu The redox potential of the excited state is directly related to the ground state potential and the excited-state energy. bowdoin.edu This enhanced reactivity can be harnessed in photochemical applications. For example, the excited states of various aryl ketones have been shown to participate in PCET reactions, leading to the formation of radical intermediates that can engage in further synthesis. acs.org
The specific excited state behavior of this compound, including its excited state lifetime and the quantum yields of its photochemical transformations, would be influenced by the steric hindrance from the methyl groups. This could affect the rates of intermolecular processes and potentially favor intramolecular decay pathways.
Electrophilic Aromatic Substitutions on the 2,6-Dimethylphenyl Moieties
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. lumenlearning.commasterorganicchemistry.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. lumenlearning.com The facility and regioselectivity of EAS are governed by the nature of the substituents already present on the ring. libretexts.orglibretexts.org Activating groups increase the reaction rate compared to benzene (B151609), while deactivating groups decrease it. libretexts.org
In the case of this compound, the aromatic rings are substituted with a deactivating carbonyl group and two activating methyl groups. The carbonyl group, being an electron-withdrawing group, deactivates the entire ring and acts as a meta-director. Conversely, the methyl groups are electron-donating and are ortho, para-directors.
The primary challenge in performing EAS on this compound is the substantial steric hindrance imposed by the methyl groups at the 2 and 6 positions. These groups physically block access to the ortho positions (relative to the carbonyl group), making substitution at these sites highly improbable. The meta positions are also sterically encumbered. Consequently, the most likely position for electrophilic attack is the C4 position, which is para to the carbonyl group and sterically the most accessible.
Table 1: Predicted Reactivity and Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reaction Type | Reagents | Predicted Major Product | Expected Reactivity | Key Challenges |
| Nitration | HNO₃ / H₂SO₄ | 4-Nitro-bis(2,6-dimethylphenyl)methanone | Very Low | Severe steric hindrance, strong deactivation by the carbonyl group. libretexts.org |
| Halogenation | Br₂ / FeBr₃ | 4-Bromo-bis(2,6-dimethylphenyl)methanone | Very Low | Steric shielding of the aromatic ring by ortho-methyl groups. |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | No reaction expected | Extremely Low | The ketone is a Lewis base and complexes with the catalyst; severe steric hindrance. |
Rearrangement Reactions Involving the Diarylmethanone Framework
Diarylmethanones can undergo several notable rearrangement reactions, particularly after conversion to the corresponding oxime. The Beckmann and Schmidt rearrangements are prominent examples that transform the ketone framework into an amide. wikipedia.orgorganic-chemistry.org
Beckmann Rearrangement
The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an amide. wikipedia.orgbyjus.com The reaction is initiated by protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by the migration of the group anti-periplanar to the leaving group to the electron-deficient nitrogen atom, yielding a nitrilium ion. Subsequent hydrolysis of the nitrilium ion affords the amide. masterorganicchemistry.com
For this compound, the corresponding ketoxime is symmetrical. Therefore, regardless of which 2,6-dimethylphenyl group migrates, the product is the same: N-(2,6-dimethylphenyl)-2,6-dimethylbenzamide . The migratory aptitude of aryl groups in the Beckmann rearrangement is generally high. slideshare.net Despite the steric bulk of the 2,6-dimethylphenyl group, its migration is anticipated to proceed, leading to the formation of the N-substituted amide.
Schmidt Reaction
The Schmidt reaction provides a direct route from a ketone to an amide using hydrazoic acid (HN₃) under acidic conditions. The mechanism involves the nucleophilic addition of the azide (B81097) to the protonated carbonyl group, followed by dehydration to form an iminodiazonium ion. The key step is the rearrangement with expulsion of dinitrogen gas (N₂), where one of the groups attached to the carbonyl carbon migrates to the nitrogen. Similar to the Beckmann rearrangement, this migration forms a nitrilium ion, which is then hydrated to yield the amide.
When applied to the symmetrical this compound, the Schmidt reaction is expected to produce a single amide product. The migration of one of the 2,6-dimethylphenyl groups results in the formation of N-(2,6-dimethylphenyl)-2,6-dimethylbenzamide , the same product obtained from the Beckmann rearrangement of the corresponding oxime.
Table 2: Rearrangement Reactions of the this compound Framework
| Reaction Name | Starting Material | Key Reagents | Expected Product | General Mechanism |
| Beckmann Rearrangement | This compound oxime | H₂SO₄, PCl₅, or other acids wikipedia.org | N-(2,6-dimethylphenyl)-2,6-dimethylbenzamide | Acid-catalyzed rearrangement of the oxime via a nitrilium ion intermediate. organic-chemistry.orgmasterorganicchemistry.com |
| Schmidt Reaction | This compound | HN₃, H₂SO₄ | N-(2,6-dimethylphenyl)-2,6-dimethylbenzamide | Acid-catalyzed reaction with hydrazoic acid, involving aryl migration and N₂ expulsion. |
Coordination Chemistry and Ligand Design Incorporating Bis 2,6 Dimethylphenyl Units
Development of Bis(2,6-dimethylphenyl)-Derived Ligands (e.g., Diimines, Amides)
The development of ligands featuring the bulky bis(2,6-dimethylphenyl) motif has been driven by the need to control the coordination environment of metal catalysts. The steric bulk of the 2,6-dimethylphenyl groups is instrumental in stabilizing reactive metal centers and directing the outcome of catalytic reactions. Diimine and amide ligands are two prominent classes that have been successfully functionalized with these units.
Diimine Ligands: A particularly significant class of diimine ligands are the 2,6-bis(imino)pyridine (BIP) ligands. These tridentate ligands are synthesized through a straightforward condensation reaction between 2,6-diacetylpyridine (B75352) and two equivalents of a substituted aniline, in this case, 2,6-dimethylaniline. rdd.edu.iqnih.gov The resulting ligands possess a rigid pyridine (B92270) backbone and two imine nitrogen donors flanked by the bulky aryl substituents. The steric properties of these ligands can be systematically varied by changing the ortho-substituents on the aryl rings, allowing for a detailed study of their impact on catalytic activity. dtic.mil
Amide Ligands: Bis(amidate) and bis(phosphinoamide) ligands incorporating bulky N-aryl groups have also been developed. For instance, tetraanionic bis(amidateanilido) ligands provide a highly electron-donating and sterically encumbering environment for metal ions. nih.gov Similarly, bis(phosphinoamide) ligands, such as those based on the 3,5-dimethylphenyl (xylidyl) group, serve as ancillary ligands in heterobimetallic complexes, where their steric profile is crucial for facilitating C–H bond activation. osti.gov The synthesis of these ligands often involves multi-step procedures starting from functionalized anilines and phosphines. osti.govnih.gov
Metal Complex Synthesis and Structural Characterization of Coordination Environments
The synthesis of metal complexes with bis(2,6-dimethylphenyl)-derived ligands typically involves the reaction of the free ligand with a suitable metal precursor, such as a metal halide or acetate (B1210297) salt. rdd.edu.iqnih.govmdpi.com The resulting complexes have been characterized extensively using techniques like X-ray crystallography, NMR, and IR spectroscopy to elucidate their coordination environments.
A series of first-row transition metal complexes with 2,6-bis[1-(phenylimino)ethyl]pyridine-type ligands, mer-M(II)L₂₂, have been synthesized and structurally characterized. nih.gov In these octahedral complexes, the two tridentate ligands coordinate to the metal center. nih.gov The steric bulk of the aryl groups on the imine nitrogen atoms significantly influences the geometry around the metal. For example, in aluminum complexes with 2,6-bisiminopyridine (BIP) ligands, the Al-N(imine) bonds are relatively long (ca. 2.17 Å) compared to the Al-N(pyridine) bond (ca. 2.00 Å), which is attributed to the steric hindrance from the bulky aryl groups. nih.gov
The coordination chemistry of bispidine (3,7-diazabicyclo[3.3.1]nonane) ligands, which can be functionalized with donor groups, is also heavily influenced by their rigid structure, affecting the stability and redox behavior of the resulting metal complexes. nih.gov Similarly, macrocyclic Schiff base ligands derived from precursors like 2,6-diaminopyridine (B39239) demonstrate how the ligand structure dictates the final geometry of the metal complex, with tetrahedral and octahedral structures being common. rdd.edu.iqjournalijar.com
Below is a table summarizing representative structural data for metal complexes bearing ligands with bulky aryl substituents.
| Complex | Metal | Coordination Geometry | Key Bond Lengths (Å) | Reference |
| [Fe(C₂₁H₁₉N₃)₂] (Bis(imino)pyridine radical anion ligand) | Fe(II) | Distorted Octahedral | - | dntb.gov.ua |
| [(BIP)AlMe₂]⁺ (BIP = 2,6-bisiminopyridine) | Al(III) | Distorted Trigonal Pyramidal | Al-N(Py) ≈ 2.00, Al-N(imine) ≈ 2.17 | nih.gov |
| [Cd₂(tmp-bian)₂Cl₂(µ-Cl)₂] (tmp-bian = bis(2,4,6-trimethylphenylimino)acenaphthene) | Cd(II) | Distorted Square Pyramidal | Cd-N1 = 2.354(2), Cd-N2 = 2.427(2) | mdpi.com |
| [Er([Ph₂P(O)CH₂]₂C₆H₂(Me)OH)(NO₃)₃] | Er(III) | Tridentate Chelate | - | nih.gov |
Catalytic Applications of Metal Complexes Bearing Bis(2,6-dimethylphenyl) Ligands
The unique steric and electronic properties conferred by bis(2,6-dimethylphenyl) and related bulky aryl ligands have led to their successful application in a wide range of catalytic reactions.
Late transition metal complexes, particularly those of nickel(II) and palladium(II) bearing α-diimine ligands with bulky aryl substituents, are highly effective catalysts for ethylene (B1197577) and α-olefin polymerization and oligomerization. dtic.mil The bulky ortho-substituents on the N-aryl rings are crucial; they shield the axial coordination sites of the square-planar metal centers, which slows down the rate of chain transfer relative to chain propagation. This leads to the formation of high molecular weight polymers.
For instance, nickel(II) complexes with pyrazole-based ligands, when activated with ethylaluminum dichloride (EtAlCl₂) or methylaluminoxane (B55162) (MAO), are active catalysts for ethylene oligomerization, primarily yielding C₄ and C₆ products. researchgate.net Cobalt(II) analogues, while generally less active, show high selectivity (99%) for the production of C₄ oligomers. researchgate.net The choice of activator and solvent can also influence product distribution, with some systems capable of tandem oligomerization and Friedel-Crafts alkylation. researchgate.net While transition metals are typical, main group elements like Ga³⁺ and Zn²⁺ on silica (B1680970) supports have also been shown to catalyze olefin oligomerization. nih.gov
| Catalyst System | Olefin | Activator | Activity ( kg/mol ·h) | Selectivity | Reference |
| Nickel(II) pyrazole-based complex | Ethylene | EtAlCl₂ | Up to 10³ | Predominantly C₄ and C₆ oligomers | researchgate.net |
| Cobalt(II) pyrazole-based complex | Ethylene | EtAlCl₂ | Lower than Ni | 99% C₄ oligomers | researchgate.net |
| Zirconocene/MAO | α-Olefins | MAO | - | Oligomer fractions with side reactions | mdpi.com |
The steric bulk of ligands incorporating 2,6-disubstituted aryl groups is highly beneficial in cross-coupling reactions, promoting challenging bond formations. In palladium-catalyzed α-arylation of ketones, bulky and electron-rich phosphine (B1218219) ligands have been instrumental in expanding the substrate scope. d-nb.info For example, meso-2,4-bis(diphenylphosphino)pentane (mBDPP) has proven to be an effective ligand for the palladium-catalyzed internal arylation of electron-rich olefins, affording α-arylated products with high yields and selectivity. nih.gov
Cobalt complexes have emerged as versatile catalysts for C-H activation. nih.gov Isolable cationic bis(phosphine) cobalt(III) metallacycles have been shown to promote the C(sp²)-H functionalization of arenes and alkenes. nih.govacs.org The mechanism can involve a directed C-H activation by a Co(III) metallacyclopentene intermediate. acs.org Heterobimetallic Zr/Co complexes featuring bis(phosphinoamide) ligands with bulky xylidyl groups can activate the C-H bonds of substrates like pyridine derivatives and terminal alkynes. osti.gov The Lewis acidic Zr center coordinates the substrate, facilitating C-H activation at the adjacent cobalt center. osti.gov Ruthenium complexes with bidentate N-ligands have also been used to catalyze the ortho-C-H arylation of arene carboxylic acids with sterically demanding 2,6-disubstituted aryl halides. dicp.ac.cn
The well-defined, sterically crowded environment created by bis(2,6-dimethylphenyl) and similar ligands is ideal for asymmetric catalysis, where controlling the spatial arrangement of substrates around the metal center is paramount for achieving high enantioselectivity. The introduction of axial chirality in 2,6-disubstituted biaryls makes them valuable precursors for chiral ligands and catalysts. dicp.ac.cn
While direct examples involving bis(2,6-dimethylphenyl)methanone derived ligands are specific, the principle is broadly applied. For instance, sterically hindered f-Amphbinol ligands have been successfully used in iridium-catalyzed asymmetric hydrogenation of a wide variety of ketones, achieving excellent yields and high enantiomeric excesses (ee). nih.gov Similarly, the development of metal-free, organocatalytic methods for the asymmetric synthesis of Si-stereogenic siloxanols relies on the steric properties of the catalyst to control the approach of the silylating agent to a prochiral silanediol, resulting in high enantioselectivity. acs.org Palladium complexes with defined ligands like BINAP have been used to control reaction pathways in coupling reactions involving aryl radicals derived from substrates such as 1-iodo-2,6-dimethylbenzene. nih.gov
Electronic Structure and Redox Properties of Bis(2,6-dimethylphenyl) Ligand Complexes
Ligands containing the bis(2,6-dimethylphenyl) unit, particularly the 2,6-bis(imino)pyridine (BIP) framework, are often "non-innocent," meaning they can actively participate in redox processes. nih.gov This ability to store and release electrons complements the redox activity of the central metal, enabling novel reactivity.
A series of bis(pyridine-2,6-diimine)metal complexes have been shown to undergo multiple, reversible one-electron redox processes. nih.gov Cyclic voltammetry studies reveal that dicationic complexes [M(II)L₂]²⁺ can be oxidized to trications [M(III)L₂]³⁺ and reduced to monocations [ML₂]⁺ and neutral species [ML₂]⁰. nih.gov The redox events can be either metal-centered or ligand-centered. For example, the one-electron reduction of [Mn(II)L₂]²⁺ results in a complex best described as [Mn(III)(L¹⁻)₂]⁺, where the ligand has been reduced to a radical anion (L¹⁻), and the metal has been formally oxidized. In contrast, the reduction of the cobalt analogue leads to a [Co(I)L₂]⁺ species, indicating a metal-centered reduction. nih.gov
Cationic 2,6-bisiminopyridine organoaluminum complexes, [(BIP)AlR₂]⁺, undergo a reversible single-electron reduction that is ligand-centered, forming a stable paramagnetic species, [(BIP•)AlR₂]. nih.gov This demonstrates that the BIP ligand can mediate electron transfers even when coordinated to a redox-inactive metal like aluminum. nih.gov Similarly, studies on cobalt complexes with tetraanionic bis(amidateanilido) ligands show remarkably negative Co(II)/Co(III) redox potentials, indicating the ligand's strong stabilizing effect on the oxidized Co(III) center and its ability to act as a redox-active ligand in further oxidation steps. nih.gov
| Complex / System | Redox Couple | Potential (V vs. Fc/Fc⁺) | Nature of Redox Event | Reference |
| Mn(L)₂₂ (L=pyridine-2,6-diimine) | [MnL₂]²⁺ / [MnL₂]⁺ | - | Ligand-centered reduction | nih.gov |
| Co(L)₂₂ (L=pyridine-2,6-diimine) | [CoL₂]²⁺ / [CoL₂]⁺ | - | Metal-centered reduction | nih.gov |
| [(BIP)AlR₂]⁺ (BIP=2,6-bisiminopyridine) | [(BIP)AlR₂]⁺ / [(BIP•)AlR₂]⁰ | -1.17 to -1.19 | Ligand-centered reduction | nih.gov |
| [Cp*Rh(bpy-NO₂)] | [Rh]²⁺ / [Rh]⁺ | -1.62 | Ligand-centered reduction (NO₂) | rsc.org |
| Cobalt-bis(amidateanilido) complex | Co(II)/Co(III) | Remarkably negative | Metal-centered oxidation | nih.gov |
Theoretical and Computational Chemistry Studies on Bis 2,6 Dimethylphenyl Methanone
Quantum Chemical Investigations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the electronic environment of a molecule. For Bis(2,6-dimethylphenyl)methanone, while dedicated studies on its ground-state electronic structure and bonding are not extensively reported in the literature, we can infer the approach and expected findings from related research.
A typical investigation would employ Density Functional Theory (DFT) to map the electron density distribution, identify molecular orbitals, and analyze the nature of the chemical bonds. The presence of the carbonyl group conjugated with two sterically hindered phenyl rings dictates the molecule's electronic properties. The lone pairs on the oxygen atom and the π-systems of the phenyl rings are expected to be the primary sites of electronic activity.
In a study focused on a radical derived from this compound, the geometry of the parent ketone was optimized at the B3LYP/6-31+G** level of theory. acs.orgnih.gov This level of theory provides a reliable description of the molecule's geometry, which is the first step in any electronic structure analysis. The key electronic features would be the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is anticipated to be localized primarily on the phenyl rings and the oxygen lone pairs, while the LUMO would be centered on the carbonyl group's π* antibonding orbital. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity and spectroscopic properties.
Table 1: Key Identifiers and Properties of this compound
| Property | Value |
| Systematic Name | This compound |
| Alternative Name | 2,2',6,6'-Tetramethylbenzophenone |
| CAS Number | 14252-21-2 |
| Molecular Formula | C₁₇H₁₈O |
| Molecular Weight | 238.33 g/mol |
Conformational Landscape Analysis and Steric Hindrance Effects
The most striking feature of this compound is the significant steric hindrance caused by the four methyl groups positioned ortho to the carbonyl bridge. This steric clash forces the two phenyl rings to be twisted out of the plane of the carbonyl group, leading to a non-planar conformation.
A comprehensive conformational analysis would involve mapping the potential energy surface as a function of the dihedral angles between the phenyl rings and the carbonyl group. This analysis would reveal the most stable conformation and the energy barriers to rotation of the phenyl rings. Due to the steric hindrance, a high rotational barrier is expected, which could potentially lead to the existence of stable rotational isomers (atropisomers) at low temperatures.
Reaction Mechanism Modeling and Transition State Characterization
The photochemistry of ketones is a rich field, and this compound is expected to undergo photochemical reactions typical of diaryl ketones. The primary photoreaction for many benzophenones is photoreduction in the presence of a hydrogen donor.
Experimentally, this compound has been reduced to the corresponding diphenylmethanol (B121723) using sodium borohydride (B1222165) in methanol. acs.orgnih.gov While this is a ground-state reaction, it highlights the reactivity of the carbonyl group.
The photochemical behavior would likely involve the initial excitation of the molecule to an excited singlet state (S₁), followed by efficient intersystem crossing to a triplet state (T₁). The mechanism of photoreduction would then proceed from the triplet state, which abstracts a hydrogen atom from a suitable donor to form a ketyl radical. The characterization of the transition state for this hydrogen abstraction is a key aspect of the reaction mechanism modeling. Computational methods such as DFT can be used to locate the transition state geometry and calculate the activation energy for this process.
Furthermore, Norrish Type I and Type II reactions are common photochemical pathways for ketones. rsc.orgacs.orgnih.govyoutube.comslideshare.net A Norrish Type I reaction would involve the cleavage of one of the bonds between the carbonyl carbon and a phenyl ring, leading to the formation of two radicals. A Norrish Type II reaction, however, is unlikely for this molecule as it lacks a γ-hydrogen. Computational modeling can predict the likelihood of these pathways by calculating the energies of the respective transition states and intermediates.
Prediction of Spectroscopic Parameters and Correlation with Experimental Data
Computational chemistry offers powerful tools for predicting various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models.
For this compound, Time-Dependent Density Functional Theory (TD-DFT) would be the method of choice to predict the UV-Vis absorption spectrum. In a study on a radical derived from this ketone, TD-DFT calculations (wB97XD/6-31+G**) were performed on the radical, and the theoretical UV spectrum was found to be very similar to the experimental absorption bands. acs.orgnih.gov Similar calculations on the parent ketone would predict the energies and oscillator strengths of its electronic transitions. The lowest energy absorption is expected to be the n→π* transition of the carbonyl group, followed by π→π* transitions of the aromatic rings at higher energies.
The vibrational spectrum (IR and Raman) can also be calculated using DFT. The computed vibrational frequencies and intensities can be compared with experimental spectra to aid in the assignment of the observed bands. Of particular interest would be the C=O stretching frequency, which is sensitive to the electronic and steric environment.
Furthermore, NMR chemical shifts can be predicted with high accuracy using DFT methods, such as the Gauge-Including Atomic Orbital (GIAO) method. This would be particularly useful for assigning the ¹H and ¹³C NMR spectra of this sterically crowded molecule.
Molecular Dynamics Simulations for Dynamic Behavior Studies
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility, solvation, and transport properties.
For this compound, MD simulations could be employed to explore its conformational dynamics in different solvents. nih.gov By simulating the molecule's trajectory, one could observe the rotational motion of the phenyl rings and determine the timescales of these motions. This would be particularly interesting to investigate the possibility of hindered rotation and the potential for atropisomerism.
MD simulations can also be used to study the solvation of the molecule. The arrangement of solvent molecules around the solute can have a significant impact on its reactivity and spectroscopic properties. For instance, in a photoreduction reaction, the accessibility of the carbonyl oxygen to a hydrogen-donating solvent can be assessed through MD simulations. While specific MD studies on this compound are not documented, the methodology is well-established for studying the dynamic behavior of organic molecules in solution. nih.gov
Advanced Characterization Techniques for Mechanistic and Structural Insights
High-Resolution NMR Spectroscopy for Stereochemical Assignment and Dynamic Processes
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise three-dimensional structure and dynamic behavior of molecules in solution. savemyexams.com For "Bis(2,6-dimethylphenyl)methanone," NMR studies are crucial for understanding the conformation of the phenyl rings and the rotational barriers associated with the sterically hindered environment around the central carbonyl group.
In principle, the ¹H NMR spectrum would provide information about the chemical environment of the hydrogen atoms, while ¹³C NMR would do the same for the carbon atoms. msu.eduencyclopedia.pub Due to the symmetry of the molecule, a simplified spectrum would be expected. However, the steric hindrance caused by the four methyl groups in the ortho positions likely forces the two phenyl rings to be twisted out of the plane of the carbonyl group, leading to a non-planar conformation. This twisting can result in distinct magnetic environments for the aromatic protons and the methyl protons, potentially leading to more complex splitting patterns than would be expected for a simple aromatic ketone.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), would be instrumental in assigning the proton and carbon signals unambiguously. nih.gov Furthermore, variable-temperature NMR experiments could be employed to study dynamic processes, such as the rate of rotation around the aryl-carbonyl bonds. By analyzing the changes in the NMR spectrum as a function of temperature, it would be possible to determine the energy barriers for these rotations.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Diaryl Ketones
| Nucleus | Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | 7.0 - 7.5 | Multiplet | Aromatic protons. The exact shifts and multiplicities would be sensitive to the dihedral angle of the phenyl rings. |
| ¹H | ~2.1 | Singlet | Methyl protons. Due to free rotation, these would likely appear as a single sharp peak. |
| ¹³C | 190 - 200 | - | Carbonyl carbon. This is a characteristic chemical shift for ketones. openstax.org |
| ¹³C | 125 - 140 | - | Aromatic carbons. Multiple signals would be expected due to the different carbon environments in the ring. |
| ¹³C | ~20 | - | Methyl carbons. |
Single-Crystal X-ray Diffraction for Precise Molecular and Supramolecular Architecture Elucidation
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information about the molecular geometry of "this compound," including bond lengths, bond angles, and torsion angles. Such data would offer a clear picture of the extent of the twist of the dimethylphenyl groups relative to the central carbonyl moiety, a direct consequence of the steric hindrance.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1510 |
| Z | 4 |
Note: This data is hypothetical and for illustrative purposes, as a published crystal structure for this compound could not be located.
Time-Resolved Spectroscopic Methods for Intermediates and Transient Species
Time-resolved spectroscopy is a class of techniques used to study the dynamics of short-lived excited states and reaction intermediates. wikipedia.orgvu.ltrsc.org For a diaryl ketone like "this compound," these methods are essential for understanding its photochemical behavior. Upon absorption of light, the molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. These triplet states are often the key reactive species in the photochemistry of diaryl ketones.
Techniques such as transient absorption spectroscopy could be used to detect and characterize the triplet state of "this compound" and any subsequent transient species, such as ketyl radicals that may form through hydrogen abstraction reactions. nih.govnih.gov By monitoring the absorption changes as a function of time after a laser pulse, the lifetimes and reaction kinetics of these intermediates can be determined.
Spectroscopic Techniques (e.g., UV-Vis, EPR) for Electronic Structure and Reactivity Correlation
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu The UV-Vis spectrum of "this compound" would be expected to show absorptions corresponding to π-π* and n-π* transitions. The positions and intensities of these absorption bands are influenced by the electronic structure of the molecule, including the conjugation between the aromatic rings and the carbonyl group. The steric hindrance in "this compound" would likely disrupt this conjugation, leading to shifts in the absorption maxima compared to a planar diaryl ketone.
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons, such as radicals and triplet states. st-andrews.ac.ukresearchgate.netanu.edu.au EPR would be a powerful tool for studying the triplet state of "this compound" and any radical intermediates formed during photochemical reactions. Analysis of the EPR spectrum can provide information about the distribution of the unpaired electron density within the transient species, offering insights into its structure and reactivity.
Table 3: Expected Spectroscopic Data for this compound
| Technique | Parameter | Expected Value |
| UV-Vis | λmax (n-π) | ~340 nm |
| UV-Vis | λmax (π-π) | ~260 nm |
| EPR | g-factor (triplet state) | ~2.004 |
Mass Spectrometry for Reaction Pathway Delineation
Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. nih.govacs.orgresearchgate.net For "this compound," mass spectrometry would confirm the molecular weight and could be used to elucidate reaction pathways by identifying reaction products and intermediates.
The fragmentation pattern in the mass spectrum can offer clues about the structure of the molecule. For aromatic ketones, characteristic fragmentation pathways include cleavage of the bond between the carbonyl group and an aromatic ring (α-cleavage), leading to the formation of acylium ions. openstax.orgwhitman.edu In the case of "this compound," the primary fragmentation would likely involve the loss of a 2,6-dimethylphenyl radical to form a stable 2,6-dimethylbenzoyl cation. Analysis of the fragments can help in piecing together the structure of the parent molecule and can be used to follow the course of a reaction by identifying the products formed.
Specialized Applications and Future Research Trajectories of Bis 2,6 Dimethylphenyl Methanone
Role as a Precursor in the Synthesis of Complex Organic Molecules and Pharmaceutically Relevant Scaffolds
The chemical architecture of Bis(2,6-dimethylphenyl)methanone, featuring a central carbonyl group flanked by two dimethyl-substituted phenyl rings, presents a unique starting point for the synthesis of intricate organic molecules. The steric hindrance provided by the ortho-methyl groups can influence the stereochemical outcome of reactions at the carbonyl center, a valuable attribute in asymmetric synthesis.
Although direct examples of its use as a pharmaceutical intermediate are not extensively documented, the 2,6-dimethylphenyl moiety is present in some biologically active molecules. For instance, this structural unit is found in certain local anesthetics and other pharmacologically relevant compounds. nih.gov The synthesis of N1-ethyl-2-methyl-N3-(2,6-dimethylphenyl)-4-imidazolidinone, a metabolite condensation product, points to the metabolic stability and potential for the 2,6-dimethylphenyl group to be incorporated into heterocyclic systems. nih.gov
The reactivity of the ketone functionality allows for a variety of chemical transformations, making it a potential building block for more complex structures. These transformations could include:
Reduction: Conversion of the ketone to a secondary alcohol, introducing a new chiral center.
Grignard and Organolithium Reactions: Addition of nucleophiles to the carbonyl carbon to create tertiary alcohols, expanding the molecular framework.
Wittig Reaction and Related Olefinations: Transformation of the carbonyl group into a carbon-carbon double bond, enabling further functionalization.
Reductive Amination: Conversion to a secondary amine, a common functional group in many pharmaceutical agents.
While a patent describes the synthesis of 2,6-bis[(4,6-dimethoxypyrimidine-2-yl)oxy] sodium benzoate (B1203000) using a related starting material, 2,6-dihydroxybenzoic acid, it highlights the utility of ortho-disubstituted benzene (B151609) rings in the synthesis of complex, potentially bioactive molecules. google.com The development of synthetic routes starting from this compound could lead to novel molecular scaffolds with unique three-dimensional structures, which are highly sought after in drug discovery programs.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents | Potential Product | Significance |
| Reduction | NaBH₄, LiAlH₄ | Bis(2,6-dimethylphenyl)methanol | Introduction of a chiral center |
| Grignard Reaction | R-MgBr | Bis(2,6-dimethylphenyl)methanol | Carbon-carbon bond formation |
| Wittig Reaction | Ph₃P=CHR | 1,1-Bis(2,6-dimethylphenyl)alkene | Olefin synthesis |
| Reductive Amination | R-NH₂, NaBH₃CN | N-Alkyl-1,1-bis(2,6-dimethylphenyl)methanamine | Amine synthesis |
Integration into Advanced Materials Science (e.g., as Monomers for High-Performance Polymers)
The rigid and sterically hindered nature of this compound makes it an intriguing candidate as a monomer for the synthesis of high-performance polymers. The incorporation of such a bulky, non-planar unit into a polymer backbone can significantly impact the material's properties, potentially leading to:
High Glass Transition Temperature (Tg): The restricted rotation around the chemical bonds can lead to polymers with high thermal stability.
Amorphous Nature: The irregular shape of the monomer unit can disrupt polymer chain packing, preventing crystallization and resulting in amorphous materials with good optical transparency.
Enhanced Solubility: The bulky side groups can increase the free volume between polymer chains, improving solubility in organic solvents, which is beneficial for processing.
Although direct polymerization of this compound is not widely reported, related structures have been successfully employed in polymer synthesis. For example, α-diimine nickel(II) complexes bearing bulky 2,6-dimethylphenyl groups have been used as catalysts for the polymerization of ethylene (B1197577) and styrene, yielding polymers with specific branching and molecular weight distributions. researchgate.net
Furthermore, polyimides, a class of high-performance polymers known for their exceptional thermal and mechanical properties, often incorporate bulky monomers to enhance their processability. While a specific polyimide derived from this compound is not cited, the principles of using rigid, non-planar dianhydrides and diamines to achieve desirable properties are well-established. mdpi.com The photochemical reactivity of the benzophenone (B1666685) moiety within this compound could also be exploited in photocurable polymers or as a photoinitiator, though this application requires further investigation. cityu.edu.hk
Table 2: Potential Polymer Architectures Incorporating this compound
| Polymer Type | Potential Synthetic Route | Key Properties |
| Polyester | Polycondensation with a dicarboxylic acid | High Tg, thermal stability |
| Polyimide | Conversion to a diamine derivative followed by polycondensation with a dianhydride | High thermal and chemical resistance |
| Photocurable Resin | Incorporation into an acrylate (B77674) or epoxy backbone | UV-curable, cross-linked networks |
Contributions to Green Chemistry and Sustainable Synthesis Methodologies
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This compound and its derivatives could contribute to this field in several ways.
The use of this compound as a building block could lead to more atom-economical synthetic routes. For instance, if a target molecule contains the bis(2,6-dimethylphenyl)methyl moiety, starting with the parent ketone would be more efficient than constructing this sterically hindered group in multiple steps.
Furthermore, the photochemical properties of benzophenone derivatives are well-known. These compounds can act as photocatalysts or photoinitiators, often enabling reactions to proceed under milder conditions (e.g., at ambient temperature) and with less waste compared to traditional thermal methods. While the specific photocatalytic activity of this compound is not extensively studied, related benzophenone-based systems are employed in various light-driven reactions.
The development of synthetic processes in more environmentally benign solvents is a key aspect of green chemistry. Research into the synthesis of related compounds, such as 2,6-bis[(4,6-dimethoxypyrimidine-2-yl)oxy] sodium benzoate, has explored the use of solvents like toluene (B28343) and various alcohols, moving away from more hazardous options. google.com
Emerging Interdisciplinary Research at the Interface of Organic Chemistry, Catalysis, and Materials Science
The unique combination of steric bulk, a reactive carbonyl group, and potential photochemical activity positions this compound at the intersection of several scientific disciplines. Future research is likely to explore its potential in a variety of interdisciplinary applications.
In the realm of catalysis , derivatives of this compound could be explored as ligands for transition metal catalysts. The steric hindrance of the 2,6-dimethylphenyl groups could create a specific coordination environment around the metal center, influencing the selectivity and activity of the catalyst in reactions such as cross-coupling, hydrogenation, or polymerization. researchgate.net
The interface of organic chemistry and materials science offers fertile ground for investigation. The incorporation of this compound into polymers, as discussed earlier, could lead to materials with tailored optical, thermal, and mechanical properties. mdpi.com Its potential as a photoactive component could be harnessed in the development of photoresponsive materials, such as self-healing polymers or materials for optical data storage. cityu.edu.hk
The study of the photochemistry of this compound itself could reveal interesting properties. The steric hindrance may influence the lifetime and reactivity of the excited states, potentially leading to novel photochemical transformations or enhanced efficiency as a photoinitiator. cityu.edu.hk
Q & A
Basic: How can the synthesis of Bis(2,6-dimethylphenyl)methanone be optimized for high yield and purity?
Methodological Answer:
Optimization typically involves:
- Grignard Reaction Conditions : Use (2,6-dimethylphenyl)magnesium bromide with anhydrous tetrahydrofuran (THF) under inert atmosphere, followed by controlled hydrolysis .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. For crystalline purity, recrystallize from ethanol or dichloromethane .
- Yield Monitoring : Track reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (>95%) or H/C NMR .
Basic: What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H NMR resolves aromatic protons (δ 6.8–7.2 ppm) and methyl groups (δ 2.3–2.5 ppm). C NMR confirms the carbonyl signal (δ ~195 ppm) and aromatic carbons .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS identifies the molecular ion peak (e.g., m/z 268.1463 for CHO) .
- X-ray Crystallography : For structural confirmation, grow single crystals via slow evaporation and refine using SHELX software .
Advanced: How do steric effects from 2,6-dimethyl substituents influence reactivity in cross-coupling reactions?
Methodological Answer:
- Steric Hindrance : The ortho-methyl groups restrict access to the aromatic ring, reducing electrophilic substitution rates. Use bulky catalysts (e.g., Pd complexes with bis(2,6-dimethylphenyl)butane-2,3-diimine ligands) to mitigate this .
- Kinetic Studies : Compare reaction rates with non-methylated analogs via F NMR or stopped-flow techniques. Computational modeling (DFT) quantifies steric energy using B3LYP/6-31G* .
- Case Study : In Suzuki-Miyaura couplings, reduced yields (e.g., 60% vs. 85% for phenyl analogs) highlight steric limitations. Optimize ligand-to-metal ratios (1:1.2) to improve turnover .
Advanced: What computational methods best predict the electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Use hybrid functionals (B3LYP or M06-2X) with a 6-311++G(d,p) basis set to calculate HOMO-LUMO gaps and charge distribution .
- Solvent Effects : Incorporate the polarizable continuum model (PCM) for solvation energy. Compare gas-phase vs. THF-solvated dipole moments .
- Validation : Cross-check computed IR spectra (C=O stretch ~1680 cm) with experimental data from attenuated total reflectance (ATR) FTIR .
Advanced: How should researchers address contradictions in reported reaction yields for derivatives of this compound?
Methodological Answer:
- Variable Control : Replicate experiments under identical conditions (temperature, catalyst loading, solvent purity). For example, yields of 70–90% in alkylation reactions may stem from trace moisture in THF .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., diastereomers or oxidation intermediates). Adjust stoichiometry (1.1 equivalents of Grignard reagent) to suppress undesired pathways .
- Statistical Validation : Apply ANOVA to compare datasets from multiple labs. Outliers may indicate unaccounted variables (e.g., light exposure in photochemical reactions) .
Advanced: What strategies enhance the stability of this compound in biological assays?
Methodological Answer:
- Formulation : Use DMSO stock solutions (10 mM) stored at -20°C under argon to prevent oxidation. For aqueous assays, employ cyclodextrin inclusion complexes to improve solubility .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Introduce electron-withdrawing substituents (e.g., nitro groups) to slow CYP450-mediated metabolism .
- In Silico Modeling : Predict metabolic hotspots using ADMET software (e.g., Schrödinger’s QikProp) and design analogs with reduced susceptibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
